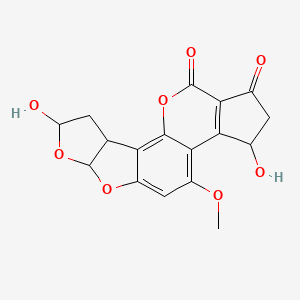
Aflatoxin Q2a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5, 14-Dihydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10. 7. 0. 0², ⁹. 0³, ⁷. 0¹³, ¹⁷]nonadeca-1(12), 2(9), 10, 13(17)-tetraene-16, 18-dione, also known as AFQ2A, belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. 5, 14-Dihydroxy-11-methoxy-6, 8, 19-trioxapentacyclo[10. 7. 0. 0², ⁹. 0³, ⁷. 0¹³, ¹⁷]nonadeca-1(12), 2(9), 10, 13(17)-tetraene-16, 18-dione is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
科学的研究の応用
Chemical Properties and Detection
Chemical Structure and Properties
Aflatoxin Q2a is a derivative of aflatoxin B1, characterized by its unique molecular structure which influences its biological activity. The compound has a molecular formula of C17H12O7 and exhibits fluorescence under ultraviolet light, similar to other aflatoxins. Understanding its chemical properties is crucial for developing detection methods.
Detection Techniques
A variety of analytical methods have been developed for detecting aflatoxins, including this compound:
- Chromatography : High-performance liquid chromatography (HPLC) is commonly used for quantifying aflatoxins in food samples.
- Enzyme-linked Immunosorbent Assay (ELISA) : This method provides a sensitive approach for detecting specific aflatoxins in complex matrices.
- Molecular Techniques : Recent advancements include PCR-based methods that can identify genes involved in aflatoxin biosynthesis, aiding in the detection of aflatoxin-producing strains.
Health Implications
Toxicity and Carcinogenicity
Aflatoxins are known to be potent carcinogens. This compound, like its relatives, can cause DNA damage through intercalation and alkylation mechanisms. Chronic exposure to aflatoxins has been linked to an increased risk of liver cancer, particularly in populations consuming contaminated agricultural products. Research indicates that this compound may contribute to similar health risks as other more studied aflatoxins, necessitating further investigation into its effects on human health.
Agricultural Applications
Impact on Crop Safety
Aflatoxin contamination poses a significant threat to agricultural products such as peanuts, maize, and wheat. The presence of this compound in these crops can lead to economic losses due to reduced marketability and safety concerns:
- Economic Impact : The direct economic consequences of aflatoxin contamination include loss in crop value and trade restrictions due to safety regulations.
- Management Strategies : Various strategies are employed to manage aflatoxin levels in crops, including the use of biocontrol agents that inhibit the growth of Aspergillus species responsible for toxin production.
Case Study 1: Detection in Agricultural Products
A study conducted on maize samples from various regions revealed detectable levels of this compound alongside other aflatoxins. The results highlighted the need for improved monitoring systems to ensure food safety. The study utilized HPLC for quantification and emphasized the importance of regular testing in preventing health risks associated with aflatoxin exposure.
Case Study 2: Biocontrol Agents
Research has shown that certain strains of bacteria and fungi can serve as biocontrol agents against Aspergillus species. For instance, Pseudomonas fluorescens demonstrated a significant reduction in aflatoxin production when applied to contaminated crops. This approach not only helps mitigate contamination but also promotes sustainable agricultural practices.
特性
CAS番号 |
89989-32-2 |
|---|---|
分子式 |
C17H14O8 |
分子量 |
346.3 g/mol |
IUPAC名 |
5,14-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C17H14O8/c1-22-8-4-9-11(5-2-10(20)24-17(5)23-9)15-14(8)12-6(18)3-7(19)13(12)16(21)25-15/h4-6,10,17-18,20H,2-3H2,1H3 |
InChIキー |
KBYQSILWZURMPY-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5CC(OC5OC4=C1)O |
正規SMILES |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5CC(OC5OC4=C1)O |
同義語 |
aflatoxin Q2a AFQ2a |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















